molecular formula C10H12N4OS B12581886 N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

Cat. No.: B12581886
M. Wt: 236.30 g/mol
InChI Key: HHVFJVOZRQRCLL-UHFFFAOYSA-N
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Description

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer agent.

Uniqueness

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide is unique due to its specific structural features and broad range of biological activities. Unlike some of its counterparts, it exhibits a combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

N-methyl-2-(3-methylimidazo[4,5-b]pyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C10H12N4OS/c1-11-8(15)6-16-10-13-7-4-3-5-12-9(7)14(10)2/h3-5H,6H2,1-2H3,(H,11,15)

InChI Key

HHVFJVOZRQRCLL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC2=C(N1C)N=CC=C2

Origin of Product

United States

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